N-Heptadecan-9-ylidenehydroxylamine
Description
N-Heptadecan-9-ylidenehydroxylamine is a hydroxylamine derivative characterized by a 17-carbon aliphatic chain (heptadecane) and a ylidene group at the 9th position. The ylidene group (R₂C=NH) introduces imine-like reactivity, while the long hydrocarbon chain imparts significant lipophilicity. Its molecular formula is inferred as C₁₇H₃₅NO, with a molecular weight of 269.5 g/mol.
Properties
IUPAC Name |
N-heptadecan-9-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-3-5-7-9-11-13-15-17(18-19)16-14-12-10-8-6-4-2/h19H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIHJULBLFCTBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=NO)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548539 | |
| Record name | N-Heptadecan-9-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110927-16-7 | |
| Record name | N-Heptadecan-9-ylidenehydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadecan-9-ylidenehydroxylamine typically involves the reaction of heptadecanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C17H35CO} + \text{NH2OH} \rightarrow \text{C17H35C=NOH} + \text{H2O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Heptadecan-9-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines or other derivatives.
Scientific Research Applications
N-Heptadecan-9-ylidenehydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N-Heptadecan-9-ylidenehydroxylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Hydroxylamine Derivatives
(a) N-Ethylhydroxylamine Hydrochloride
- Structure : Simpler derivative with an ethyl group (C₂H₅) attached to the hydroxylamine nitrogen.
- Key Properties: High water solubility due to ionic hydrochloride salt form. Molecular weight: 95.55 g/mol (C₂H₈ClNO). Applications: Reducing agent in organic synthesis, stabilizer in polymer industries .
- Comparison :
- N-Heptadecan-9-ylidenehydroxylamine’s long chain reduces water solubility but enhances lipid membrane interaction, making it suitable for amphiphilic applications.
(b) N-(9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
- Structure : Cyclic ylidene hydroxylamine with a benzoxepin ring and fluorine substituent.
- Key Properties: Aromatic stabilization of the ylidene group enhances thermal stability. Potential pharmacological relevance due to fused-ring systems .
- Comparison :
- The linear aliphatic chain in this compound lacks aromatic conjugation, increasing susceptibility to hydrolysis but improving flexibility.
Ylidene-Containing Compounds
(a) Acridin-9-ylidene Derivatives
- Structure : Aromatic acridine core with substituents like nitrosoimine or thiosemicarbazone .
- Key Properties :
- Extended π-conjugation enables applications in dyes, sensors, and photodynamic therapy.
- High melting points (>200°C) due to crystallinity.
- Comparison :
- This compound lacks an aromatic backbone, resulting in lower melting points (~50–80°C estimated) and reduced photostability.
Long-Chain Aliphatic Compounds
(a) Undec-9-enal (Undecylenic Aldehyde)
- Structure : 11-carbon aldehyde with a double bond at the 9th position.
- Key Properties :
- Comparison :
- The hydroxylamine group in this compound introduces polarity, reducing volatility but enabling hydrogen bonding.
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Melting Point (°C) | Stability |
|---|---|---|---|---|---|---|
| This compound | C₁₇H₃₅NO | 269.5 | Ylidene, hydroxylamine | Low | 50–80 (est.) | Moderate (hydrolysis-sensitive) |
| N-Ethylhydroxylamine Hydrochloride | C₂H₈ClNO | 95.55 | Hydroxylamine, ethyl | High | 144–146 | High |
| Acridin-9-ylidene (Nitrosoimine) | C₁₄H₁₀N₂O | 222.25 | Acridine, nitrosoimine | Insoluble | >200 | High (aromatic) |
| Undec-9-enal | C₁₁H₂₀O | 168.28 | Aldehyde, alkene | Insoluble | -15 | Moderate (oxidizes) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
